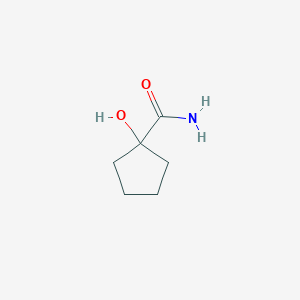
1-Hydroxycyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-Hydroxycyclopentane-1-carboxamide, is a cyclopentane derivative with potential relevance in pharmaceutical chemistry due to its structural similarity to various bioactive molecules. While the provided papers do not directly discuss this compound, they offer insights into the synthesis, molecular structure, and chemical properties of related cyclopentane derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
Several papers describe synthetic routes that could be adapted for the synthesis of this compound. For instance, the palladium-catalyzed cyclization followed by isocyanide insertion could potentially be applied to synthesize carboxamide derivatives . Similarly, the chemoselective Buchwald–Hartwig intramolecular cyclization presents a convergent and efficient synthesis approach that might be relevant . The diastereoselective synthesis of bicyclo[2.1.0]pentane carboxylic acids, which are structurally related to cyclopentane carboxamides, provides another potential synthetic pathway . Additionally, the Rh2(OAc)4-catalyzed direct carboxamidation of cyclic 2-diazo-1,3-diketones offers an efficient strategy that could be adapted for the synthesis of hydroxycyclopentane carboxamides .
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives has been studied, providing insights into the conformation and stereochemistry of such compounds. X-ray diffraction studies have shown that certain bicyclic derivatives can be considered as flattened analogues of cyclopentane with fixed envelope conformations . The synthesis and absolute configuration of stereoisomers of related compounds have also been explored, indicating the importance of stereochemistry in the biological activity of these molecules .
Chemical Reactions Analysis
The reactivity of cyclopentane derivatives can be inferred from the literature. For example, the hydroboration of cyclopentenes and subsequent asymmetric synthesis of amino acids demonstrates the potential for functionalization at different positions on the cyclopentane ring . The metal-free oxidative spirocyclization of hydroxymethylacrylamide with 1,3-dicarbonyl compounds suggests a route for the formation of spirooxindoles, highlighting the versatility of cyclopentane derivatives in forming complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives, such as pKa and hydrophilicity, have been characterized. It has been shown that the bicyclo[2.1.0]pentane structure does not significantly affect the pKa of the corresponding derivatives and slightly increases their hydrophilicity compared to cyclopentane . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Methodological Advancements
- The synthesis of carbocyclic and related derivatives demonstrates the utility of palladium-catalyzed coupling reactions, offering insights into complex chemical synthesis processes that could apply to "1-Hydroxycyclopentane-1-carboxamide" and its derivatives (Gwang-il An & H. Rhee, 2003).
- Research on the efficient one-pot synthesis of cyclopropene-carboxamides provides a methodology potentially applicable to the synthesis of related cyclopentane derivatives, highlighting the importance of coupling reactions involving amines and acyl chlorides (A. Edwards & M. Rubin, 2016).
Biological Activity
- Studies on N-(ferrocenylmethyl)benzene-carboxamide derivatives, though structurally distinct, emphasize the exploration of novel compounds for potential biological activities, such as antimycobacterial and herbicidal effects, which may inspire research into similar activities of "this compound" (Paula N. Kelly et al., 2007).
Pharmacological Properties
- The development of new drug candidates through structural modification and optimization, such as in the discovery of potent CFTR potentiators, provides a model for how "this compound" might be investigated for its pharmacological potential (Sabine Hadida et al., 2014).
Advanced Material and Catalytic Applications
- Research into the synthesis and evaluation of hydroxybenzotriazoles for ester cleavage in surfactant micelles illustrates the chemical versatility and potential for "this compound" to be used in similar catalytic and material science applications (S. Bhattacharya & V. Praveen Kumar, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-hydroxycyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSLRQVUNUAWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66461-70-9 |
Source


|
| Record name | 1-hydroxycyclopentane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

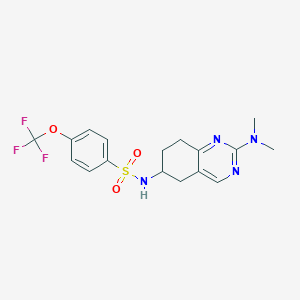
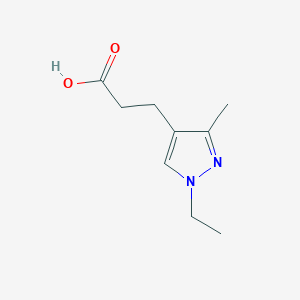
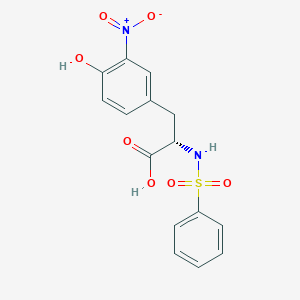
![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)
![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2541220.png)
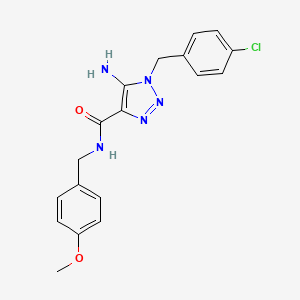
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541223.png)
